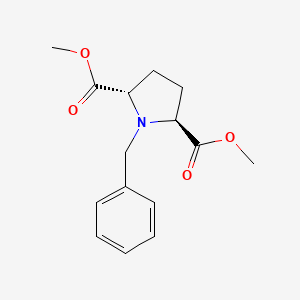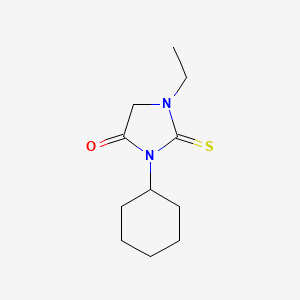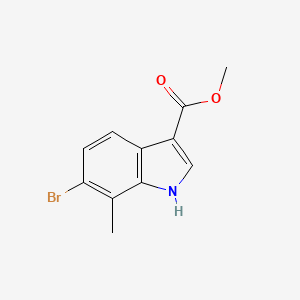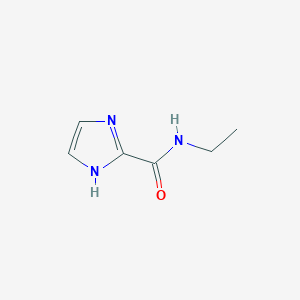
N-ethyl-1H-imidazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1H-imidazole-2-carboxamide: is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl group at the nitrogen atom and a carboxamide group at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1H-imidazole-2-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole core.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation of the imidazole nitrogen. This is often achieved using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the imidazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-ethyl-1H-imidazole-2-carboxamide can undergo oxidation reactions, typically at the ethyl group or the imidazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethyl group or the imidazole nitrogen. Halogenated reagents are commonly employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the site of oxidation.
Reduction: Amines or alcohols, depending on the functional group reduced.
Substitution: Various substituted imidazole derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
N-ethyl-1H-imidazole-2-carboxamide is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to form hydrogen bonds with biological targets makes it a candidate for drug development.
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs for treating various diseases.
Industry
In industry, this compound is used in the synthesis of functional materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which N-ethyl-1H-imidazole-2-carboxamide exerts its effects often involves interaction with biological macromolecules. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the carboxamide group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-1H-imidazole-2-carboxamide
- N-propyl-1H-imidazole-2-carboxamide
- N-ethyl-1H-imidazole-4-carboxamide
Uniqueness
N-ethyl-1H-imidazole-2-carboxamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
N-ethyl-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-2-7-6(10)5-8-3-4-9-5/h3-4H,2H2,1H3,(H,7,10)(H,8,9) |
Clé InChI |
JMNJHULVNRDAFL-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=NC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



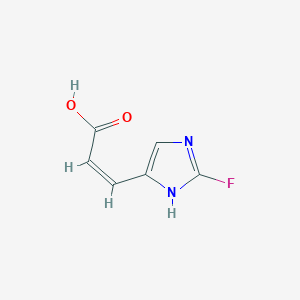


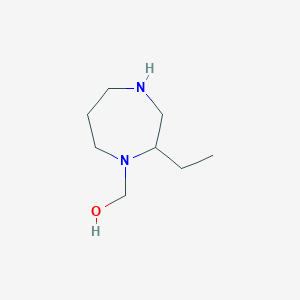

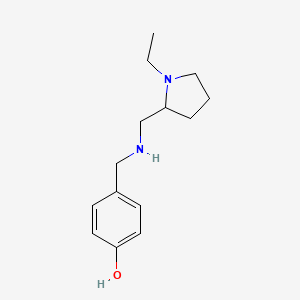
![4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline](/img/structure/B12832637.png)
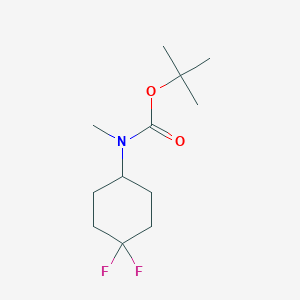
![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)
